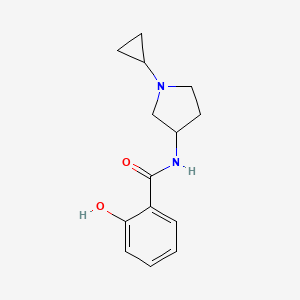![molecular formula C10H13NO3S B7589454 2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the amino acid leucine and is structurally similar to other amino acid derivatives such as gabapentin and pregabalin. In
Mecanismo De Acción
The exact mechanism of action of 2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate and substance P, which are involved in pain and anxiety pathways.
Biochemical and Physiological Effects:
2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of the inhibitory neurotransmitter GABA in the brain, which can reduce neuronal excitability and prevent seizures. It has also been shown to reduce the release of inflammatory cytokines, which can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid in lab experiments is its specificity for the α2δ subunit of voltage-gated calcium channels. This specificity allows for targeted manipulation of the pain and anxiety pathways in the central nervous system. However, one limitation of using 2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid is its relatively low yield in the synthesis method, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid. One direction is to study its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid and its potential long-term effects on the central nervous system.
Métodos De Síntesis
The synthesis of 2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid involves the reaction of leucine with thiophene-3-carbonyl chloride and methylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification and crystallization. The yield of the synthesis method is typically around 50-60%.
Aplicaciones Científicas De Investigación
2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
2-[methyl(thiophene-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-8(10(13)14)11(2)9(12)7-4-5-15-6-7/h4-6,8H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGOQWAQFGOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)


![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)

![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)


![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)
![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)

![2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7589489.png)